molecular formula C9H9N3O4 B1681625 Sepin-1 CAS No. 163126-81-6

Sepin-1

Cat. No. B1681625
M. Wt: 223.19 g/mol
InChI Key: YLVSVJDCTDBERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sepin-1 is a noncompetitive inhibitor of separase . It has been shown to inhibit the growth of breast cancer xenograft tumors in mice and human cancer cell lines by inhibiting cell proliferation and inducing apoptosis .


Synthesis Analysis

The synthesis of Sepin-1 has been studied in human, mouse, and rat liver microsomes . In human liver microsomes, seven metabolites were identified, including one cysteine–sepin-1 adduct and one glutathione–sepin-1 adduct .


Molecular Structure Analysis

The molecular formula of Sepin-1 is C9H9N3O4 . Its molecular weight is 223.19 .


Chemical Reactions Analysis

Sepin-1 has been found to inhibit cell proliferation, migration, and wound healing . It also decreases the expression of FoxM1 protein and mRNA level .


Physical And Chemical Properties Analysis

Sepin-1 is a solid substance . It is soluble in DMSO at 100 mg/mL . It has a molecular weight of 223.19 and its formula is C9H9N3O4 .

Scientific Research Applications

Inhibition of Cancer Cell Growth and Migration

Sepin-1, a non-competitive inhibitor of separase, demonstrates significant potential in inhibiting the growth of cancer cells, particularly in breast cancer. Studies have shown that Sepin-1 hinders the growth and migration of cancer cells, and impacts wound healing processes. The mechanism involves the downregulation of Forkhead box protein M1 (FoxM1) and its target genes in the cell cycle, which play crucial roles in cell growth. This downregulation leads to reduced expression of cell cycle-driving genes and subsequent inhibition of cell growth. Notably, the inhibition of cell growth by Sepin-1 does not seem to occur through apoptosis, marking a distinct pathway of its anti-cancer effect (Zhang & Pati, 2018).

Pharmacokinetics in Animal Models

A crucial aspect of Sepin-1's application in scientific research is understanding its stability and pharmacokinetics. In Sprague-Dawley rats, Sepin-1 was found to be rapidly metabolized in vivo, with its concentration being dose-dependent. This pharmacokinetic study is vital for developing Sepin-1 as a potential drug candidate, especially for targeting separase-overexpressing tumors (Zhang et al., 2020).

Metabolism in Liver Microsomes

The metabolism of Sepin-1 in liver microsomes of humans, mice, and rats provides insights into its efficacy and safety in drug development. This study revealed that multiple enzymes, including CYP2D6 and CYP3A4, are responsible for Sepin-1's metabolism. Understanding these metabolic pathways is essential for optimizing Sepin-1's pharmacological properties and predicting its interactions with other chemotherapeutic drugs (Li et al., 2018).

Inhibition of Separase Enzymatic Activity

Sepin-1 has been identified as a noncompetitive inhibitor of separase, an enzyme implicated in various human tumors. This inhibition is particularly relevant as overexpression of separase in mouse models leads to tumorigenesis. Sepin-1 inhibits separase's enzymatic activity, thereby inhibiting the growth of human cancer cell lines and tumors in mice. The sensitivity to Sepin-1 correlates with the level of separase in cancer cells and tumors, indicating its potential as a targeted cancer therapy (Zhang et al., 2014).

Safety And Hazards

The safety data sheet of Sepin-1 suggests that it is for research use only and not for human use .

Future Directions

Sepin-1 is currently being developed as a therapy for breast cancer in patients’ human epidermal growth factor receptor 2 (HER2)-negative metastatic breast cancer who have previously been treated with chemotherapy in the neoadjuvant, adjuvant or metastatic setting .

properties

IUPAC Name

2,2-dimethyl-5-nitro-3-oxidobenzimidazol-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVSVJDCTDBERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sepin-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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